5,5-Dimethyldihydrofuran-2(3h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128078. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

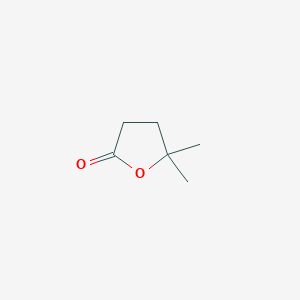

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHAVLULUWJQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185150 | |

| Record name | Iso-caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3123-97-5 | |

| Record name | Iso-caprolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocaprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iso-caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-Dimethyl-dihydro-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISO-CAPROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN93807ZPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to γ,γ-Dimethyl-γ-butyrolactone (CAS 3123-97-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ,γ-Dimethyl-γ-butyrolactone, also known as 5,5-dimethyldihydrofuran-2(3H)-one or isocaprolactone, is a five-membered lactone with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and known biological activities. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

γ,γ-Dimethyl-γ-butyrolactone is a stable organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3123-97-5 | - |

| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 5,5-dimethyloxolan-2-one | - |

| Synonyms | This compound, Isocaprolactone, 4-Methyl-4-pentanolide | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 48-49 °C at 1 mmHg | --INVALID-LINK-- |

Synthesis

Two primary synthetic routes are proposed for the preparation of γ,γ-dimethyl-γ-butyrolactone: Baeyer-Villiger oxidation of 2,2-dimethylcyclobutanone and the lactonization of 4-hydroxy-4-methylpentanoic acid.

Baeyer-Villiger Oxidation of 2,2-Dimethylcyclobutanone

The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones.[1][2][3] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Experimental Protocol:

-

Materials: 2,2-dimethylcyclobutanone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium sulfite solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,2-dimethylcyclobutanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield γ,γ-dimethyl-γ-butyrolactone.

-

Logical Workflow for Baeyer-Villiger Oxidation:

References

5,5-Dimethyldihydrofuran-2(3H)-one molecular weight and formula

This technical guide provides a comprehensive overview of the core physicochemical properties, characterization protocols, and logical workflows relevant to 5,5-Dimethyldihydrofuran-2(3H)-one. The content is tailored for researchers, scientists, and professionals engaged in drug development and related chemical research.

Core Molecular Data

This compound, a heterocyclic organic compound, possesses the following key molecular attributes:

| Property | Value | Citations |

| Molecular Formula | C6H10O2 | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1] |

Experimental Protocols

A fundamental aspect of chemical research involves the structural elucidation and characterization of compounds. Infrared (IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy Protocol for this compound

This protocol is based on the data available from the National Institute of Standards and Technology (NIST) for the analysis of this compound.[1][4]

Objective: To obtain the infrared spectrum of this compound to identify its functional groups and confirm its structural integrity.

Instrumentation:

-

A dispersive or FTIR spectrometer. The NIST reference spectrum was obtained on a dispersive instrument.[1][4]

Sample Preparation:

-

For a liquid sample like this compound, the "smear" method is employed for qualitative analysis.[1][4]

-

A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to create a thin film of the sample.

Data Acquisition:

-

The salt plates containing the sample are placed in the spectrometer's sample holder.

-

The spectrum is recorded following the instrument's standard operating procedure. The reference spectrum was obtained via transmission.[1][4]

Data Processing and Interpretation:

-

The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands.

-

Key expected absorptions for this compound include a strong C=O stretching band for the lactone functional group and C-H stretching and bending vibrations for the alkyl groups.

Logical and Experimental Workflows

In a research and development setting, the characterization of a chemical compound follows a logical progression of experiments to confirm its identity, purity, and structure. The following diagram illustrates a typical workflow.

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.

References

An In-depth Technical Guide to the Physical Properties of Caprolactone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of various caprolactone isomers. Due to the limited availability of experimental data for "isocaprolactone," this document focuses on the well-characterized isomers: γ-caprolactone, δ-caprolactone, and ε-caprolactone. The guide also outlines standardized experimental protocols for determining these critical physical constants.

Physical Properties of Caprolactone Isomers

Caprolactones are cyclic esters derived from hydroxycarboxylic acids. Their physical properties, such as melting and boiling points, are influenced by the size of the lactone ring and the substitution pattern. The following table summarizes the available data for common caprolactone isomers.

| Isomer | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| γ-Caprolactone | 695-06-7 | C₆H₁₀O₂ | -18[][2][3] | 219-220[4] |

| 100-102 @ 18 mmHg[3][5] | ||||

| δ-Caprolactone | 823-22-3 | C₆H₁₀O₂ | 31[6] | 110-112 @ 12 mmHg[6] |

| ε-Caprolactone | 502-44-3 | C₆H₁₀O₂ | -1 to -2.15[7][8][9][10] | 235 - 253[7][10][11][12] |

| 96-99 @ 10-15 mmHg[13][14] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification, purity assessment, and process development. The following are generalized protocols for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup (Mel-Temp):

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or probe is correctly positioned.

-

Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point.

-

-

Measurement:

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample has melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the loaded capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.

-

Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is above the top of the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner to induce convection currents for uniform heating.

-

Observe the sample and record the melting range as described above.

-

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, with the liquid just beginning to enter the capillary, is the boiling point.

Apparatus:

-

Thiele tube or other heating bath (e.g., beaker with heating oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner, hot plate)

Procedure:

-

Sample Preparation: Add 0.5-1 mL of the liquid into the small test tube.

-

Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.

-

Apparatus Setup:

-

Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

-

Suspend the assembly in a heating bath (Thiele tube or oil bath) so that the heat is transferred evenly.

-

-

Measurement:

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Record this temperature. For high accuracy, repeat the measurement.

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of melting and boiling points.

References

- 2. γ-Caprolactone | 695-06-7 | FH04107 | Biosynth [biosynth.com]

- 3. gamma-Hexalactone | C6H10O2 | CID 12756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. gamma-Caprolactone | 695-06-7 | Benchchem [benchchem.com]

- 6. delta-Hexalactone | C6H10O2 | CID 13204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ε-Caprolactone CAS 502-44-3 | 802801 [merckmillipore.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. epsilon-CAPROLACTONE | C6H10O2 | CID 10401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Caprolactone - Wikipedia [en.wikipedia.org]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Caprolactone [chemeurope.com]

- 13. ε-Caprolactone CAS#: 502-44-3 [m.chemicalbook.com]

- 14. ε-Caprolactone [myskinrecipes.com]

Solubility Profile of 5,5-Dimethyldihydrofuran-2(3H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5-Dimethyldihydrofuran-2(3H)-one, a heterocyclic compound of interest in various chemical and pharmaceutical applications. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a strong theoretical framework, qualitative solubility information, and a detailed experimental protocol for researchers to determine its solubility in specific organic solvents.

Introduction to this compound

This compound, also known as γ,γ-dimethyl-γ-butyrolactone, is a five-membered lactone. Its chemical structure, featuring both a polar ester group and non-polar dimethyl groups, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for its application in synthesis, formulation, and biological studies.

Qualitative Solubility Data

While specific quantitative data is sparse, general solubility characteristics can be inferred from its structure and available information. The compound is reported to have good solubility in polar solvents such as water and alcohols.[1] Conversely, it is expected to exhibit lower solubility in non-polar solvents.[1] An estimated water solubility of 5.375 x 10^4 mg/L at 25 °C is also reported.[2]

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield structured tables of quantitative solubility data for this compound in a range of common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Acetone | e.g., 25 | e.g., HPLC | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | |||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely used shake-flask method.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., rotary evaporator or vacuum oven) and weigh the remaining solute.

-

Chromatographic Method (HPLC/GC): Dilute the filtered solution with a known volume of the solvent to a concentration within the calibrated range of the instrument. Analyze the sample and determine the concentration based on a pre-established calibration curve.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding and a practical framework for researchers investigating the solubility of this compound. The generation of precise, quantitative solubility data through the described experimental protocol will be invaluable for the scientific and industrial communities.

References

The Discovery and Pharmacological Journey of γ-Butyrolactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Butyrolactone (GBL), a simple five-membered lactone, has served as a foundational scaffold for a diverse and pharmacologically significant class of molecules. From its origins as a chemical intermediate to its role as a precursor for the neurotransmitter γ-hydroxybutyrate (GHB), the story of GBL derivatives is a compelling narrative of chemical exploration and neuropharmacological discovery. This technical guide provides an in-depth exploration of the history, synthesis, and biological evaluation of GBL derivatives. It details their complex interactions with the central nervous system, particularly the GABAergic system and specific GHB receptors. This document consolidates key quantitative data, outlines seminal experimental protocols, and visualizes the intricate signaling pathways, offering a comprehensive resource for researchers in neuroscience and drug development.

A Historical Timeline: From Chemical Curiosity to Neuromodulator

The journey of γ-butyrolactone and its derivatives spans over a century, marked by key discoveries that have shaped our understanding of their neuropharmacological effects.

-

1874: Russian chemist Alexander Zaytsev first reports the synthesis of γ-hydroxybutyric acid (GHB), the active metabolite of GBL.[1]

-

Early 1960s: French surgeon and neurobiologist Henri Laborit conducts the first extensive research into GHB, initially exploring its potential as an anesthetic agent.[1][2][3] His work laid the groundwork for understanding its effects on the central nervous system.[4]

-

1963: The endogenous nature of GHB is discovered, identifying it as a naturally occurring compound within the human brain.[5]

-

1980s: GBL and its derivatives gain notoriety for their misuse within the bodybuilding community, who believed them to stimulate growth hormone release.[6][7][8]

-

1982: A pivotal study by Klunk, McKeon, Covey, and Ferrendelli describes α-substituted γ-butyrolactones as a novel class of anticonvulsant drugs, establishing a critical structure-activity relationship.[9]

-

1990s: GHB, often synthesized from GBL, becomes a popular recreational drug, leading to increased public health concerns.[6][8]

-

2002: The U.S. Food and Drug Administration (FDA) approves sodium oxybate, the sodium salt of GHB, for the treatment of cataplexy in patients with narcolepsy, marking a significant therapeutic milestone.[8]

-

2003-2007: The specific high-affinity GHB receptor is cloned and characterized in rats (2003) and humans (2007), and is identified as the G-protein coupled receptor GPR172A.[10]

The Pharmacology of GBL Derivatives: A Dual-Action Mechanism

The primary pharmacological effects of GBL are attributable to its rapid in-vivo conversion to GHB by lactonase enzymes.[11] GHB, in turn, exerts its influence through two principal receptor systems: the GABAB receptor and the specific GHB receptor.

Interaction with the GABAB Receptor

At pharmacological concentrations, GHB acts as a weak partial agonist at the GABAB receptor, an inhibitory G-protein coupled receptor (GPCR). This interaction is responsible for the sedative, hypnotic, and anesthetic effects of GHB.

The Specific GHB Receptor (GPR172A)

GHB also binds with high affinity to its own distinct receptor, GPR172A (also known as SLC52A2).[10] Unlike the inhibitory action at GABAB receptors, activation of the GHB receptor is generally considered to be excitatory, leading to the release of neurotransmitters such as glutamate and dopamine.[1][10] This dualistic action at two different receptor types contributes to the complex dose-dependent effects of GBL and GHB.

Structure-Activity Relationships: The Impact of Substitution

The pharmacological profile of γ-butyrolactone derivatives is profoundly influenced by the nature and position of substituents on the lactone ring. Early research established a clear dichotomy between the effects of α- and β-substituted derivatives.

-

α-Substituted Derivatives: Alkyl substitution at the α-position generally confers anticonvulsant properties.[9] These compounds have been shown to act as positive modulators of GABAA receptors.[12]

-

β-Substituted Derivatives: In contrast, alkyl substitution at the β-position often results in convulsant activity, with some compounds acting as picrotoxin-like antagonists at the GABAA receptor complex.[9]

Quantitative Data on GBL Derivatives

The following tables summarize key quantitative data for various GBL derivatives, providing a comparative overview of their biological activities.

Table 1: Anticonvulsant Activity of α-Substituted GBL Derivatives

| Compound | Test | ED50 (mg/kg, i.p.) | Reference |

| α,α-dimethyl-γ-butyrolactone | Pentylenetetrazol-induced seizures (mice) | 250 | [9] |

| α-ethyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures (mice) | 150 | [9] |

| R-(-)-α-benzyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures (mice) | 60 | [12] |

| S-(+)-α-benzyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures (mice) | 120 | [12] |

Table 2: Pharmacokinetic Parameters of GBL and its Conversion to GHB

| Compound Administered | Species | Dose (mg/kg) | Cmax of GHB (µmol/L) | T1/2 of GHB (h) | AUC of GHB (mmol/L/h) | Reference |

| GBL | Baboon | 32 | 185.0 - 461.0 | 0.6 - 1.0 | 0.3 - 0.7 | [13] |

| GBL | Baboon | 100 | 790.0 - 1580.0 | 0.7 - 1.1 | 1.4 - 2.8 | [13] |

| GBL | Baboon | 180 | 1860.0 - 3240.0 | 0.8 - 1.2 | 4.1 - 7.1 | [13] |

| GHB | Baboon | 32 | 89.5 - 269.0 | 0.5 - 0.9 | 0.1 - 0.3 | [13] |

Table 3: In Vitro Activity of Various GBL Derivatives

| Compound | Assay | IC50 | Reference |

| Lactivicin | β-lactamase inhibition | 2.4 µg/mL | [14] |

| Bicyclic butyrolactone | β-lactamase inhibition | 15 µg/mL | [14] |

| (+)-enantiomer of α-benzyl-α-methyl-γ-butyrolactone | [35S]TBPS binding inhibition | 0.68 mM | [12] |

| (-)-enantiomer of α-benzyl-α-methyl-γ-butyrolactone | [35S]TBPS binding inhibition | 1.1 mM | [12] |

Experimental Protocols

Synthesis of α-Ethyl-α-methyl-γ-butyrolactone (An Anticonvulsant Derivative)

This protocol is based on the methods described in early studies of α-substituted GBLs.

Materials:

-

α-Ethyl-γ-butyrolactone

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

-

A solution of α-ethyl-γ-butyrolactone in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

The mixture is cooled back to 0 °C, and methyl iodide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure α-ethyl-α-methyl-γ-butyrolactone.

Radioligand Binding Assay for GABAB Receptor Affinity

This generalized protocol can be adapted to assess the binding affinity of novel GBL derivatives at the GABAB receptor.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[3H]-GABA or other suitable GABAB radioligand

-

Baclofen (for non-specific binding determination)

-

Test GBL derivative

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer to a known protein concentration.

-

Binding Assay: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test GBL derivative.

-

For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of an unlabeled GABAB agonist (e.g., baclofen).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by GBL's active metabolite, GHB.

Caption: GABAB Receptor Signaling Pathway.

Caption: GHB Receptor (GPR172A) Signaling Pathway.

Conclusion

The family of γ-butyrolactone derivatives represents a remarkable example of how a simple chemical scaffold can give rise to a wide array of pharmacological activities. The historical progression from the initial synthesis of GHB to the elucidation of its complex receptor interactions highlights the iterative nature of drug discovery. The distinct structure-activity relationships, particularly the opposing effects of α- and β-substitution, continue to provide valuable insights for the design of novel therapeutics targeting the central nervous system. This guide has aimed to provide a comprehensive overview of this fascinating class of compounds, offering a valuable resource for ongoing and future research in the field. The detailed protocols, quantitative data, and pathway visualizations presented herein are intended to facilitate further exploration and innovation in the development of new GBL-based therapeutic agents.

References

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Henri Laborit - Wikipedia [en.wikipedia.org]

- 3. UniGE - PIP - Communiqué de presse [unige.ch]

- 4. [Generalities concerning the experimental study and clinical use of gamma hydroxybutyrate of Na] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. confirmbiosciences.com [confirmbiosciences.com]

- 6. What are the differences between the effects of GHB and GBL? [release.org.uk]

- 7. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinical development of gamma-hydroxybutyrate (GHB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GHB receptor - Wikipedia [en.wikipedia.org]

- 11. Improved pharmacological activity via pro-drug modification: comparative pharmacokinetics of sodium gamma-hydroxybutyrate and gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermodynamic Properties of 5,5-Dimethyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5,5-Dimethyldihydrofuran-2(3H)-one (CAS 3123-97-5), also known as γ,γ-dimethyl-γ-butyrolactone. Due to a scarcity of direct experimental data for this specific compound, this guide combines the available experimental value for the enthalpy of vaporization with estimated data for other key thermodynamic parameters. Furthermore, it details the standard experimental methodologies employed for the thermodynamic characterization of lactones, offering a foundational understanding for researchers in the field.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in various chemical and biological processes. For this compound, a combination of experimental and estimated data is presented below.

Quantitative Data Summary

The following tables summarize the available quantitative thermodynamic data for this compound. It is crucial to distinguish between experimentally determined and computationally estimated values.

Table 1: Experimental Thermodynamic Property of this compound

| Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of vaporization (ΔvapH) | 52.7 kJ/mol | 326 | Based on data from 311 to 480 K | Stephenson and Malanowski, 1987[1] |

Table 2: Estimated Thermodynamic Properties of this compound

| Property | Value | Unit | Source (Method) |

| Ideal gas heat capacity (Cp,gas) | Value not available | J/mol·K | Cheméo (Joback Method)[2] |

| Standard Gibbs free energy of formation (ΔfG°) | Value not available | kJ/mol | Cheméo (Joback Method)[2] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | Value not available | kJ/mol | Cheméo (Joback Method)[2] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | Value not available | kJ/mol | Cheméo (Joback Method)[2] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | Value not available | kJ/mol | Cheméo (Joback Method)[2] |

Note: While Cheméo lists these properties, specific values were not readily accessible in the provided search results. These are typically estimated using group contribution methods like the Joback method.

Experimental Protocols for Thermodynamic Characterization of Lactones

While specific experimental data for this compound is limited, the methodologies for determining the thermodynamic properties of related lactones are well-established. These protocols provide a blueprint for the experimental investigation of the target molecule.

Determination of Enthalpy of Formation (ΔfH°) by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is commonly determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of the purified lactone (typically in a sealed ampule if volatile) is placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Bomb Assembly and Pressurization: The bomb is assembled, sealed, and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure that the final water product is in the liquid state.

-

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as a function of time until it reaches a final, stable temperature.

-

Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined through calibration with a standard substance like benzoic acid).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released. The standard enthalpy of formation (ΔfH°) is then derived using Hess's law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Vaporization (ΔvapH°) by Calvet Microcalorimetry

The enthalpy of vaporization can be determined with high accuracy using a Calvet-type microcalorimeter.

Experimental Workflow:

-

Sample Preparation: A small, precisely weighed amount of the lactone is introduced into a sample cell.

-

Calorimeter Setup: The sample cell and a reference cell are placed within the calorimetric block, which is maintained at a constant temperature.

-

Vaporization: The sample is vaporized from the cell, either by dropping it into the heated cell or by evacuating the space above the liquid.

-

Heat Flow Measurement: The heat absorbed during the endothermic vaporization process is measured by the thermopile surrounding the sample cell. This generates a signal that is proportional to the heat flow.

-

Data Analysis: The total heat absorbed is determined by integrating the heat flow signal over time. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the sample.

Visualization of Thermodynamic Concepts

The following diagrams illustrate the relationships between key thermodynamic properties and the experimental workflows for their determination.

Conclusion

The thermodynamic characterization of this compound is an area that warrants further experimental investigation to supplement the existing estimated data. The established calorimetric techniques for lactones, as detailed in this guide, provide a robust framework for obtaining reliable experimental values for its standard enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity. Such data are invaluable for the accurate modeling of its behavior in complex systems, which is of significant interest to researchers in drug development and chemical engineering.

References

The Architectural Blueprint of Dihydrofuran-2(3H)-ones: An In-depth Crystallographic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of substituted dihydrofuran-2(3H)-ones, a core scaffold in many biologically active compounds. By presenting detailed crystallographic data, experimental protocols, and visualizing relevant biological pathways, this document aims to be an essential resource for researchers in medicinal chemistry and drug discovery.

Core Crystallographic Data of Substituted Dihydrofuran-2(3H)-ones

The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its interactions with biological targets. The following tables summarize key crystallographic parameters for a selection of substituted dihydrofuran-2(3H)-ones, providing a basis for structural comparison and computational modeling.

Table 1: Unit Cell Parameters

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| γ-Butyrolactone (at 180 K) | C₄H₆O₂ | Monoclinic | P2₁/a | 10.1282(4) | 10.2303(5) | 8.3133(4) | 90 | 93.291(2) | 90 | 8 |

| 5,5-diphenyldihydrofuran-2(3H)-one | C₁₆H₁₄O₂ | Monoclinic | P2₁/c | 8.132(5) | 13.224(5) | 11.785(5) | 90 | 101.445(5) | 90 | 4[1] |

| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | C₁₈H₁₂O₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | - |

| 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | C₁₈H₁₂O₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | - |

| 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one | C₁₈H₁₄O₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | - |

Table 2: Selected Bond Lengths (Å)

| Compound | C=O | C-O (ester) | O-C (ether) |

| 5,5-diphenyldihydrofuran-2(3H)-one | 1.199(2) | 1.355(2) | 1.465(2) |

| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | 1.199(2) | - | - |

| 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | 1.1917(17) | - | - |

| 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one | 1.2010(16) | - | - |

| Spiranic Cyclopropyl Derivative of 3-methylenedihydro-(3H)furan-2-one | 1.218(1) | 1.349(2) | 1.464(2) |

Table 3: Selected Bond Angles (°)

| Compound | O=C-O (ester) | C-O-C (ether) |

| 5,5-diphenyldihydrofuran-2(3H)-one | 121.24(16) | 109.53(12) |

| Spiranic Cyclopropyl Derivative of 3-methylenedihydro-(3H)furan-2-one | 121.2(1) | - |

Table 4: Selected Torsion Angles (°)

| Compound | Torsion Angle | Value |

| 5,5-diphenyldihydrofuran-2(3H)-one | C4-C5-C6-C7 (phenyl ring twist) | 85.66(7)[1] |

| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | Phenyl group to naphthofuranone moiety | 68.12[2] |

| 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | Phenyl group to naphthofuranone moiety | 62.43[2] |

Experimental Protocols

A generalized methodology for the determination of the crystal structure of substituted dihydrofuran-2(3H)-ones using single-crystal X-ray diffraction is outlined below. This protocol is a composite of standard practices in the field.

Synthesis and Crystallization

Substituted dihydrofuran-2(3H)-ones can be synthesized through various established organic chemistry routes, such as the intramolecular cyclization of γ-hydroxycarboxylic acids or their esters, or through multi-step reaction sequences to introduce desired substituents.

For the growth of single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution of the compound is a common technique. A typical procedure involves dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowing the solvent to evaporate slowly over several days in a loosely covered vial. The key is to allow the crystals to form gradually, which is essential for achieving the high-quality, well-ordered crystals necessary for diffraction studies.[3]

X-ray Data Collection and Processing

High-quality single crystals are mounted on a goniometer head.[2] Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2][4] The crystal is kept at a constant low temperature (e.g., 100 K or 180 K) during data collection to minimize thermal vibrations of the atoms.

The diffractometer software is used to collect a series of diffraction images by rotating the crystal through a range of angles. These images are then processed to integrate the intensities of the diffraction spots. The data are corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1] This initial model is then refined using full-matrix least-squares techniques.[1] In this iterative process, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.

Biological Activity and Signaling Pathways

Certain dihydrofuran-2(3H)-one derivatives have been investigated for their potential as antiparkinsonian agents through the inhibition of the enzymes Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT).[5] These enzymes are crucial in the metabolic degradation of dopamine, a neurotransmitter depleted in Parkinson's disease.

MAO-B is responsible for breaking down dopamine in the brain.[6] COMT inhibitors block the peripheral degradation of levodopa, a precursor to dopamine, allowing more of it to reach the brain.[7] By inhibiting these enzymes, the levels of dopamine in the brain can be increased, thereby alleviating the motor symptoms of Parkinson's disease.[8][9]

Below is a diagram illustrating the mechanism of action of MAO-B and COMT inhibitors in the context of dopamine metabolism.

The following diagram illustrates a generalized workflow for the determination of the crystal structure of a novel substituted dihydrofuran-2(3H)-one.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. 4-Phenylnaphtho[2,3-c]furan-1(3H)-one, 9-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures [mdpi.com]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. neurologylive.com [neurologylive.com]

- 6. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 7. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]

- 8. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 9. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

The Elusive Presence of Dimethyl-Substituted Butyrolactones in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of dimethyl-substituted butyrolactones, a class of organic compounds with significant biological activities. While the broader family of butyrolactones is widespread in nature, functioning as signaling molecules, flavor components, and toxins, the specific natural sources and quantitative data for dimethyl-substituted variants remain largely uncharacterized in publicly available scientific literature. This guide summarizes the current knowledge, focusing on biosynthetic pathways of related compounds, established experimental protocols for their analysis, and the limited instances of their reported natural occurrence.

Natural Occurrence: An Area Ripe for Discovery

Despite extensive research into natural products, concrete quantitative data on the widespread natural occurrence of simple dimethyl-substituted butyrolactones, such as α,α-dimethyl-, β,β-dimethyl-, or γ,γ-dimethyl-γ-butyrolactone, is scarce. The parent compound, γ-butyrolactone (GBL), has been identified as a naturally occurring component in some unadulterated wines at concentrations of approximately 5 µg/mL[1]. It can also be found in cheese flavorings, though typically at very low levels (0.0002%) in the final food product[2].

While direct evidence for simple dimethylated butyrolactones is limited, more complex substituted butyrolactones have been isolated from various natural sources, particularly fungi of the Aspergillus genus[3][4][5][6][7]. For instance, a compound identified as butyrolactone-V , isolated from Aspergillus flavipes, was reported to contain gem-dimethyl groups[6]. However, quantitative data for this compound was not provided in the cited literature.

Another related compound, 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one , also known as sotolone, is a potent aroma compound found in coffee, fenugreek, honey, and maple, among other natural sources[5]. While this is a dimethyl-substituted furanone (an unsaturated lactone), it highlights the presence of the dimethyl motif in related natural products.

The lack of extensive quantitative data presents a significant research opportunity for natural product chemists and biochemists to explore diverse ecosystems for the presence of these compounds and to quantify their concentrations in various matrices.

Table 1: Reported Natural Occurrence of Butyrolactones and Related Compounds

| Compound | Natural Source(s) | Reported Concentration | Citation(s) |

| γ-Butyrolactone (GBL) | Unadulterated Wines | ~ 5 µg/mL | [1] |

| γ-Butyrolactone (GBL) | Cheese Flavorings | 0.0002% in final foodstuff | [2] |

| 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolone) | Coffee, Fenugreek, Honey, Maple, Pineapple, Sherry, Tobacco | Not specified | [5] |

| Butyrolactone-V (contains gem-dimethyl groups) | Aspergillus flavipes | Not specified | [6] |

Biosynthetic Pathways: Insights from Microbial Systems

While specific biosynthetic pathways for dimethyl-substituted butyrolactones are not detailed in the literature, the well-characterized biosynthesis of γ-butyrolactone signaling molecules in Streptomyces and butyrolactones in Aspergillus provide valuable models.

A-Factor Biosynthesis in Streptomyces griseus

The biosynthesis of A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a microbial hormone that regulates secondary metabolism and morphological development in Streptomyces griseus, is a well-understood pathway[3][8][9][10][11]. This pathway serves as a blueprint for the formation of the γ-butyrolactone core.

The key enzyme, AfsA , catalyzes the condensation of a β-ketoacyl-acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP)[8][9]. The resulting intermediate undergoes a series of enzymatic and non-enzymatic steps, including reduction and dephosphorylation, to form the final γ-butyrolactone structure[8].

Butyrolactone Biosynthesis in Aspergillus

The genus Aspergillus is a rich source of diverse γ-butyrolactones[3][4]. The proposed biosynthetic pathways often involve the condensation of aromatic amino acid-derived precursors, such as phenylpyruvic acid and hydroxyphenylpyruvic acid[11]. These precursors undergo a series of enzymatic reactions including deamination, condensation, methylation, and prenylation to form a variety of substituted butyrolactones[11]. The specific enzymes and gene clusters responsible for the biosynthesis of many of these compounds are still being actively investigated[12][13][14][15].

Experimental Protocols

The analysis of dimethyl-substituted butyrolactones from natural sources typically involves extraction, separation, and identification. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the quantification of these volatile and semi-volatile compounds.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the matrix.

For Liquid Samples (e.g., Fermentation Broth, Wine):

-

Liquid-Liquid Extraction (LLE):

-

Acidify the sample to pH < 2 with HCl to ensure lactones are in their closed-ring form.

-

Extract the sample with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.

-

For Solid Samples (e.g., Plant Material, Fungal Mycelia):

-

Solvent Extraction:

-

Grind the lyophilized sample to a fine powder.

-

Extract the powder with a suitable solvent (e.g., methanol, ethyl acetate) using sonication or maceration[16][17].

-

Filter the extract and concentrate it under reduced pressure.

-

The crude extract may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds.

-

For Volatile Analysis (e.g., Aroma Compounds):

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sample in a sealed vial.

-

Expose an SPME fiber to the headspace above the sample to adsorb volatile compounds[18].

-

Desorb the analytes from the fiber directly in the GC injector.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for the analysis of butyrolactones. Optimization will be required for specific instruments and matrices.

Table 2: Example GC-MS Parameters for Lactone Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-350 |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |

For quantitative analysis, a calibration curve should be prepared using certified standards of the target dimethyl-substituted butyrolactones. An internal standard, such as a deuterated analog or a structurally similar compound not present in the sample, should be used to correct for variations in extraction efficiency and instrument response[19].

Structural Elucidation

The identification of novel dimethyl-substituted butyrolactones relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can give clues about the structure. For γ-butyrolactones, a characteristic fragment ion at m/z 85 is often observed[20].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the methyl groups and the protons on the lactone ring are diagnostic.

-

¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm[21][22].

-

2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.

-

Conclusion and Future Outlook

The natural occurrence of dimethyl-substituted butyrolactones represents a largely unexplored area of natural product chemistry. While biosynthetic pathways of related compounds in microorganisms offer a framework for understanding their potential formation, there is a clear need for systematic screening of diverse natural sources to identify and quantify these molecules. The development of robust analytical methods, such as the GC-MS protocols outlined in this guide, will be crucial for these endeavors. For researchers in drug development, the discovery of novel, naturally occurring dimethyl-substituted butyrolactones could provide new lead compounds with unique biological activities, warranting further investigation into their pharmacological potential.

References

- 1. Detection of gamma-butyrolactone (GBL) as a natural component in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 3. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrolactones from the fungus Aspergillus terreus BCC 4651 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. biorxiv.org [biorxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. foodsafety.institute [foodsafety.institute]

- 18. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Gamma Butyrolactone(96-48-0) 13C NMR [m.chemicalbook.com]

In-Depth Technical Guide: Safety and Handling of 5,5-Dimethyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical. The information herein is compiled from available public data and should be used in conjunction with established laboratory safety protocols.

Note on Chemical Identification: While the topic specifies 5,5-Dimethyldihydrofuran-2(3H)-one, initial searches for its safety data under the CAS number 10489-85-7 were inconclusive. The prevalent and accessible data for this chemical corresponds to CAS Number 3123-97-5 . This guide is based on the information available for CAS 3123-97-5. Users should verify the CAS number of their specific product.

Chemical and Physical Properties

This compound, also known as γ,γ-Dimethyl-γ-butyrolactone or isocaprolactone, is a heterocyclic compound.[1][2] It is recognized for its use as an intermediate in the synthesis of various pharmaceutical agents.[1] The following table summarizes its known physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Yellow Oil | --INVALID-LINK--[1] |

| Boiling Point | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Flash Point | Data Not Available | - |

| Density | Data Not Available | - |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |

Toxicological Information and Hazard Assessment

| Endpoint | Value | Source |

| Oral Toxicity (LD50) | Not determined | --INVALID-LINK--[3] |

| Dermal Toxicity (LD50) | Not determined | --INVALID-LINK--[3] |

| Inhalation Toxicity (LC50) | Not determined | --INVALID-LINK--[3] |

| Skin Corrosion/Irritation | Data Not Available | - |

| Eye Damage/Irritation | Data Not Available | - |

| Carcinogenicity | Data Not Available | - |

Given the lack of specific data, general precautions for handling laboratory chemicals should be strictly followed.

Safe Handling and Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for handling lactones in a research setting are recommended.

3.1. Engineering Controls

-

Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating the substance or if there is a potential for aerosol generation.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if they become contaminated.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

3.3. General Hygiene Practices

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.

-

Keep the container tightly closed when not in use.[1]

3.4. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 2-8°C.[1]

-

Store in the original, tightly sealed container.

3.5. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate standardized workflows for the safe handling and spill response for this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: Emergency response workflow for a spill of this compound.

References

Methodological & Application

Application Notes and Protocols: α-Alkylation of γ,γ-Dimethyl-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the α-alkylation of γ,γ-dimethyl-γ-butyrolactone, a key synthetic transformation for the preparation of a variety of substituted lactones with potential applications in medicinal chemistry and materials science. The gem-dimethyl group at the γ-position provides steric hindrance that can influence the reactivity and selectivity of the α-proton abstraction and subsequent alkylation.

Introduction

γ,γ-Dimethyl-γ-butyrolactone is a valuable building block in organic synthesis. Its α-alkylation provides a direct route to introduce various functional groups at the α-position, leading to the synthesis of diverse molecular scaffolds. The general strategy for α-alkylation involves the deprotonation of the α-carbon using a strong, non-nucleophilic base to form a lithium enolate, followed by the introduction of an electrophile (typically an alkyl halide).

Reaction Mechanism and Workflow

The α-alkylation proceeds through a two-step sequence: enolate formation and nucleophilic attack.

Application Notes and Protocols: Ring-Opening Reactions of 5,5-Dimethyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of 5,5-Dimethyldihydrofuran-2(3H)-one, also known as γ,γ-dimethyl-γ-butyrolactone. The focus is on synthetic protocols and the application of the resulting products in drug development, particularly as ligands for the γ-hydroxybutyrate (GHB) receptor.

Introduction

This compound is a five-membered lactone whose reactivity is centered around the susceptibility of its ester linkage to nucleophilic attack, leading to ring-opening. These reactions are fundamental in organic synthesis, providing access to a variety of functionalized open-chain compounds. A particularly noteworthy application of the ring-opened product, 4-hydroxy-4-methylpentanoic acid, is in the field of neuroscience and drug development due to its structural similarity to GHB and its activity as a selective GHB receptor ligand.

Ring-Opening Reactions: Mechanisms and Products

The primary mechanism for the ring-opening of this compound involves nucleophilic acyl substitution. A nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the endocyclic C-O bond. The nature of the nucleophile determines the final product.

A general workflow for nucleophilic ring-opening is depicted below:

Application Note: A Detailed Guide to the Catalytic Hydrogenation of Maleic Anhydride to γ-Butyrolactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-Butyrolactone (GBL) is a crucial chemical intermediate used as a solvent and a precursor in the synthesis of various valuable compounds, including N-methyl pyrrolidone (NMP), N-vinyl pyrrolidone (NVP), and 1,4-butanediol (BDO). The catalytic hydrogenation of maleic anhydride (MA) represents one of the most direct, economical, and environmentally benign routes for GBL production.[1] This process can be carried out in either the vapor or liquid phase, utilizing a range of heterogeneous catalysts.

This application note provides a comprehensive overview of the reaction pathway, summarizes the performance of various catalytic systems, and offers detailed experimental protocols for the synthesis and analysis of GBL from MA.

Reaction Pathway and Byproducts

The hydrogenation of maleic anhydride to γ-butyrolactone is a multi-step process. The primary and desired reaction pathway involves the initial hydrogenation of the carbon-carbon double bond in MA to form the intermediate, succinic anhydride (SA). Subsequently, the carbonyl groups of SA are hydrogenated to yield GBL.[1][2]

Further hydrogenation (over-hydrogenation) or hydrogenolysis of GBL can lead to the formation of other products such as 1,4-butanediol (BDO) and tetrahydrofuran (THF).[1] Other potential side products, depending on the catalyst and reaction conditions, can include n-butanol and butyric acid.[3]

Performance of Catalytic Systems

The choice of catalyst is paramount for achieving high conversion of MA and high selectivity towards GBL. Copper-based catalysts are widely used, particularly in vapor-phase processes, due to their cost-effectiveness and good performance.[2][4] Nickel and noble metal catalysts, such as palladium, are also effective, often employed in liquid-phase reactions.[1][5]

Table 1: Summary of Performance Data for Various Catalytic Systems

| Catalyst Composition | Reaction Phase | Temperature (°C) | Pressure | MA Conversion (%) | GBL Yield (%) | GBL Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuO (30-65%), ZnO (18-50%), Al₂O₃ (8-22%) | Vapor | >400 (activation) | N/A | >95 | N/A | >80 | [6] |

| 5 wt% Ni/HY-Al₂O₃ | Vapor | 190 | Atmospheric | 100 | ~95 (SA Yield) | N/A | [1] |

| 40Ni-2Zr-MFI | Liquid | N/A | N/A | N/A | 95.6 | N/A | [7] |

| Pd/Al₂O₃ | Liquid (in scCO₂) | 100 | 12 MPa (CO₂) + 2.1 MPa (H₂) | 100 | >99 | >99 | [8][9] |

| Pd-Mo-Ni / SiO₂ | Liquid | 220 | 50 kg/cm ² (~5 MPa) | 98 | 96.4 | ~98.4 | [10] |

| CuO (50-90%), ZnO (10-50%) | Vapor | 250-280 | 5 bar (~0.5 MPa) | 100 | >95 | >95 | [4] |

| Cu-Zn-Ce | Vapor | 220-280 | 1 MPa | >97 | N/A | N/A |[11] |

Experimental Protocols

Below are detailed protocols for key stages of the catalytic hydrogenation process, synthesized from common methodologies reported in the literature.

Protocol 1: Catalyst Preparation (Co-precipitation of Cu-Zn-Ce)

This protocol is based on the co-precipitation method, a common technique for preparing mixed-oxide catalysts.[11]

-

Prepare Precursor Solution: Dissolve stoichiometric amounts of copper nitrate, zinc nitrate, and cerium nitrate in deionized water to form a mixed salt solution.

-

Precipitation: Heat the solution to 60-80°C with vigorous stirring. Slowly add a precipitating agent, such as a sodium carbonate solution, dropwise until the pH reaches a stable value (typically 7.0-8.0).

-

Aging: Continue stirring the resulting slurry at the same temperature for 1-2 hours to age the precipitate.

-

Filtration and Washing: Cool the slurry to room temperature. Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral and free of nitrate ions.

-

Drying: Dry the filter cake in an oven at 100-120°C overnight.

-

Calcination: Calcine the dried powder in a muffle furnace in air. A typical program involves ramping the temperature to 350-500°C and holding for 3-5 hours to obtain the final mixed-oxide catalyst.[12]

Protocol 2: Catalyst Activation (In-Situ Reduction)

Before the hydrogenation reaction, the catalyst must be activated by reducing the metal oxides to their active metallic state.

-

Loading: Pack the desired amount of the calcined catalyst into the reactor (e.g., a fixed-bed tubular reactor).

-

Purging: Purge the system with an inert gas (e.g., N₂ or Ar) to remove air and moisture.

-

Reduction: Switch the gas feed to a reducing mixture, typically 3-10% H₂ in N₂.[12]

-

Temperature Program: Gradually heat the reactor to the target reduction temperature (e.g., 250-450°C) at a controlled rate (e.g., 2-5°C/min).[4][6]

-

Hold: Hold at the final reduction temperature for 4-6 hours, or until water production in the off-gas ceases, indicating the completion of reduction.

-

Cooling: Cool the reactor to the desired reaction temperature under the hydrogen-containing stream.

Protocol 3: Vapor-Phase Hydrogenation in a Fixed-Bed Reactor

Vapor-phase hydrogenation is a continuous process suitable for industrial-scale production.[4]

-

System Setup: Use a fixed-bed tubular reactor system equipped with mass flow controllers for gases (H₂ and N₂), a high-pressure pump for the liquid feed, a vaporizer, the reactor furnace, a back-pressure regulator, and a condenser/cold trap for product collection.

-

Catalyst Activation: Activate the catalyst in-situ as described in Protocol 2.

-

Reactant Feed: After activation, set the reactor to the desired reaction temperature (e.g., 250-280°C) and pressure (e.g., 1-5 MPa).[4][11]

-

Vaporization: Pump a solution of maleic anhydride (often dissolved in a solvent like GBL or THF) into a pre-heating/vaporizer zone where it mixes with the hydrogen gas stream.[1]

-

Reaction: Introduce the vaporized feed mixture into the reactor over the activated catalyst bed.

-

Product Collection: The reactor effluent passes through the back-pressure regulator and is then cooled in a condenser or cold trap (e.g., an ice bath) to liquefy the products (GBL, SA, unreacted MA, and byproducts).[12]

-

Sampling: Collect liquid samples periodically for analysis. The non-condensable off-gas can be analyzed by an online GC.

Protocol 4: Liquid-Phase Hydrogenation in a High-Pressure Autoclave

This batch process is common for laboratory-scale catalyst screening and kinetic studies.[10]

-

Reactor Charging: Add the maleic anhydride (e.g., 60 g), a suitable solvent (e.g., 240 g of THF), and the pre-weighed catalyst powder (e.g., 10 g) to a high-pressure autoclave.[10]

-

Sealing and Purging: Seal the autoclave and purge it several times with low-pressure nitrogen followed by low-pressure hydrogen to remove all air.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 50-100 kg/cm ²).[10] Begin stirring and heat the reactor to the target temperature (e.g., 180-240°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor (as H₂ is consumed) and/or by taking liquid samples through a sampling valve at timed intervals.

-

Termination and Cooling: After the desired reaction time (or when hydrogen uptake ceases), stop the heating and allow the autoclave to cool to room temperature.

-

Depressurization and Recovery: Carefully vent the excess hydrogen. Open the autoclave, recover the reaction mixture, and separate the catalyst by filtration.

Protocol 5: Product Analysis via Gas Chromatography (GC)

-

Sample Preparation: Dilute a small aliquot of the collected liquid product in a suitable solvent (e.g., acetone or THF). Add an internal standard (e.g., dodecane) for accurate quantification.

-

GC Instrument: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).[12]

-

Column: A capillary column suitable for separating polar compounds, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or HP-INNOWax), is recommended.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Quantification: Identify peaks based on the retention times of pure standards (MA, SA, GBL, THF, etc.). Calculate the concentration of each component using the internal standard method and pre-determined response factors. The conversion of MA and selectivity to GBL can then be calculated from these concentrations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. REACTION PATHWAY IN VAPOR-PHASE HYDROGENATION OF MALEIC-ANHYDRIDE AND ITS ESTERS TO GAMMA-BUTYROLACTONE [iris.unimore.it]

- 4. US6297389B1 - Process for the production of gamma-butyrolactone - Google Patents [patents.google.com]

- 5. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]

- 6. US5122495A - Activated catalyst for the vapor phase hydrogenation of maleic anhydride to gamma-butyrolactone in high conversion and high selectivity - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]